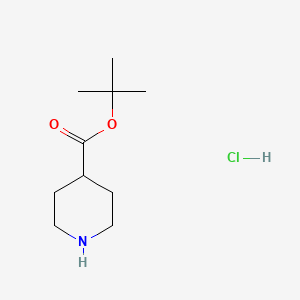

Tert-butyl piperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFRGIAACOBTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655072 | |

| Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892493-65-1 | |

| Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Tert-butyl piperidine-4-carboxylate hydrochloride: Properties, Synthesis, and Strategic Use

Abstract

Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a piperidine core, a strategically positioned ester, and a labile hydrochloride salt, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its core chemical properties, outlines a validated synthetic protocol, and explores its reactivity with a focus on strategic applications in drug development. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of drug discovery, the piperidine ring is a privileged scaffold, appearing in a vast number of approved therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. Tert-butyl piperidine-4-carboxylate hydrochloride emerges as a critical starting material for introducing this scaffold.

The compound consists of two key functional components whose reactivity must be understood and controlled:

-

A Secondary Amine: Presented as a hydrochloride salt, this amine is the primary site for synthetic elaboration, allowing for the introduction of diverse substituents.

-

A Tert-butyl Ester: This sterically hindered ester serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions while being amenable to selective cleavage under specific conditions.

This dual functionality allows for orthogonal chemical strategies, making it a favored intermediate in the construction of complex molecular architectures. Its role extends from the synthesis of kinase inhibitors to CNS-acting agents, highlighting its broad utility.[1][2]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties is foundational to its effective use in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be oily and more susceptible to degradation.

Physicochemical Data

The essential properties of tert-butyl piperidine-4-carboxylate hydrochloride are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl piperidine-4-carboxylate;hydrochloride | [3] |

| CAS Number | 892493-65-1 | [3] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |

| Molecular Weight | 221.72 g/mol | [3] |

| Appearance | White to yellow solid | |

| Solubility | Soluble in water and some organic solvents | [1] |

| Storage Temperature | Refrigerator (2-8 °C) |

Safety and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount. The compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H332: Harmful if inhaledH335: May cause respiratory irritation[4] |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.[1]

-

Wear protective gloves, safety goggles, and a lab coat.[1][5]

-

Avoid formation of dust and aerosols.[5]

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[5]

Synthesis and Workflow Rationale

The preparation of tert-butyl piperidine-4-carboxylate hydrochloride is typically achieved from its N-Boc protected precursor, which itself can be synthesized via several routes. A common and reliable method involves the catalytic hydrogenation of the corresponding N-benzyl protected piperidine. The final step is a simple but critical salt formation.

Synthetic Workflow Diagram

The following diagram illustrates a validated, high-yield pathway for the synthesis of the free base, tert-butyl piperidine-4-carboxylate, which is then converted to the target hydrochloride salt.

Caption: Synthetic pathway from N-benzyl precursor to the final HCl salt.

Detailed Experimental Protocol: Salt Formation

This protocol describes the conversion of the free base amine to its hydrochloride salt. This step is crucial for improving the compound's stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.

Materials:

-

tert-Butyl piperidine-4-carboxylate (free base, 1.0 eq)

-

Anhydrous Diethyl Ether (or Dioxane)

-

2.0 M Solution of HCl in Diethyl Ether (1.1 eq)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve the tert-butyl piperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere. The volume of solvent should be sufficient to ensure complete dissolution.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acid-base reaction and promote controlled precipitation of the salt, leading to a more crystalline and easily filterable product.

-

Acid Addition: Add the 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slight excess of HCl ensures complete conversion to the salt. The formation of a white precipitate should be observed immediately.

-

Stirring & Maturation: Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. This "maturation" period ensures the reaction goes to completion and allows for the growth of larger crystals.

-

Isolation: Collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white solid under high vacuum to a constant weight.

Self-Validation: The success of the protocol is confirmed by the formation of a white, crystalline solid with a sharp melting point. Further characterization by ¹H NMR will show a characteristic downfield shift and broadening of the N-H proton signal.

Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of this compound lies in the differential reactivity of its two main functional groups. The secondary amine (as the free base) is nucleophilic, while the tert-butyl ester is electrophilic at the carbonyl carbon but is sterically protected and generally unreactive under basic or neutral conditions.

Reactions at the Piperidine Nitrogen

Before reaction, the hydrochloride salt must be neutralized, typically in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the nucleophilic free secondary amine. This unmasked amine is the workhorse for building molecular complexity.

Common Transformations:

-

N-Alkylation: Reaction with alkyl halides or tosylates to introduce alkyl chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Buchwald-Hartwig/Ullmann Coupling: Palladium- or Copper-catalyzed cross-coupling with aryl halides to form N-aryl piperidines.

Strategic Deprotection of the Tert-butyl Ester

The tert-butyl ester is highly stable to basic, nucleophilic, and reductive conditions, which makes it an excellent orthogonal protecting group. Its removal is almost exclusively performed under acidic conditions.

Deprotection Protocol:

-

Reagents: Trifluoroacetic acid (TFA) is the most common reagent. A 10-50% solution in a chlorinated solvent like dichloromethane (DCM) is typical. Alternatively, strong mineral acids like HCl (e.g., 4M in dioxane) can be used.

-

Mechanism: The reaction proceeds via protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent.

Caption: Deprotection of the tert-butyl ester to reveal the carboxylic acid.

Applications in Drug Discovery

The true value of tert-butyl piperidine-4-carboxylate hydrochloride is demonstrated by its incorporation into a multitude of drug candidates. The piperidine-4-carboxylate core serves as a rigid scaffold to orient pharmacophoric elements in three-dimensional space for optimal target engagement.

For instance, derivatives are key intermediates in the synthesis of:

-

Kinase Inhibitors: The piperidine ring can act as a solvent-exposed hinge-binding motif.

-

GPCR Ligands: The scaffold is frequently used to position substituents that interact with transmembrane helices of G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: The structural motif is used to mimic natural substrates or to present functional groups for covalent modification of enzyme active sites.

The compound serves as a foundational piece in constructing molecules like those investigated for oncology, neuroscience, and infectious diseases.

Conclusion

Tert-butyl piperidine-4-carboxylate hydrochloride is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its robust physicochemical properties, well-defined reactivity, and straightforward synthesis make it an indispensable building block. By understanding the causality behind its handling, synthesis, and reaction protocols, researchers can leverage this versatile scaffold to accelerate the discovery and development of novel therapeutics, translating molecular design into tangible clinical candidates.

References

-

ChemBK. (2024). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614227, Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

Sources

Tert-butyl Piperidine-4-carboxylate Hydrochloride: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of tert-butyl piperidine-4-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs), making reliable synthetic routes and thorough characterization essential for drug discovery and development.[1] This document offers an in-depth exploration of the most robust and widely employed synthetic methodology—catalytic hydrogenation of a pyridine precursor. Furthermore, it establishes a comprehensive protocol for the structural and purity verification of the final compound using a suite of analytical techniques, including NMR, IR, and mass spectrometry. The causality behind experimental choices is explained, providing field-proven insights for researchers and process chemists.

Introduction: Significance and Application

Tert-butyl piperidine-4-carboxylate hydrochloride is a versatile bifunctional molecule. It features a secondary amine within a piperidine ring, which is protonated to form a stable hydrochloride salt, and a sterically hindered tert-butyl ester. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of complex molecular architectures.[1]

The primary utility of this compound lies in its role as a precursor in pharmaceutical development.[2] The piperidine moiety is a common structural motif in drugs targeting the central nervous system (CNS), among other therapeutic areas. The tert-butyl ester serves as a stable protecting group for the carboxylic acid, allowing for selective modification at the nitrogen atom before a potential final-step deprotection to reveal the acid functionality.[1] Its hydrochloride salt form enhances stability, crystallinity, and ease of handling compared to the free base, which often presents as an oil.[3][4]

This guide is designed to provide senior laboratory personnel with a reliable framework for both the synthesis and the rigorous quality control of this critical chemical intermediate.

Synthesis Methodologies

While several synthetic avenues exist, the most efficient and scalable method for preparing tert-butyl piperidine-4-carboxylate hydrochloride is the catalytic hydrogenation of its aromatic precursor, tert-butyl pyridine-4-carboxylate.

This pathway is favored due to its high yield, operational simplicity, and the ready availability of the starting material. The core of this process is the reduction of the stable aromatic pyridine ring to a saturated piperidine ring.

Principle of the Reaction: Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are the industry standard for this transformation. They provide a high surface area upon which the pyridine substrate and dissolved hydrogen gas can adsorb and react, effectively lowering the activation energy for the reduction.

Reaction Scheme:

-

Step 1: Hydrogenation

-

tert-butyl pyridine-4-carboxylate is reduced using H₂ gas and a Pd/C catalyst to yield tert-butyl piperidine-4-carboxylate.

-

-

Step 2: Salt Formation

-

The resulting free base is treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.[2]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl piperidine-4-carboxylate HCl.

Detailed Experimental Protocol:

-

Reactor Preparation: A suitable hydrogenation vessel is charged with wet Degussa-type 10% Palladium on carbon (Pd/C) catalyst under a nitrogen atmosphere. Ethyl acetate (EtOAc) is added as the solvent.[5]

-

Scientist's Insight: Using a wet catalyst is a critical safety measure to prevent the dry, finely powdered Pd/C from becoming pyrophoric upon exposure to air. EtOAc is an excellent solvent choice due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal after the reaction.

-

-

Inerting: The vessel is sealed and purged through several nitrogen/vacuum cycles to remove all oxygen. Oxygen can poison the catalyst and create an explosive atmosphere in the presence of hydrogen.

-

Reactant Addition: A solution of tert-butyl pyridine-4-carboxylate in EtOAc is added to the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi) and stirred vigorously overnight at room temperature.

-

Scientist's Insight: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to maintain the catalyst in suspension, maximizing the reactive surface area. The reaction is typically exothermic and may require initial cooling.

-

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.

-

Catalyst Removal: Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The heterogeneous catalyst is removed by filtration through a pad of Celite®.

-

Scientist's Insight: Filtering through Celite prevents the fine palladium particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition and handled as hazardous waste.

-

-

Isolation of Free Base: The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude tert-butyl piperidine-4-carboxylate as an oil.[5]

-

Hydrochloride Salt Formation: The crude oil is dissolved in a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.

-

Product Isolation: The hydrochloride salt precipitates as a white solid. The solid is collected by vacuum filtration, washed with cold ether to remove any non-salt impurities, and dried under vacuum to yield the final product.

Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for quality control.

Characterization Logic Diagram

Caption: Relationship between analytical methods and data interpretation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the molecular structure. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Expected Signals (in DMSO-d₆): The spectrum should show characteristic peaks for the piperidine ring protons, which are often complex due to overlapping signals, and a distinct singlet for the nine equivalent protons of the tert-butyl group.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Absorptions: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O (ester) stretch. A broad absorption in the range of 2500-3000 cm⁻¹ corresponds to the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis is typically performed on the free base.

-

Expected Ion: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺, where M is the molecular weight of the free base (C₁₀H₁₉NO₂), which is 185.26 g/mol .[3] The expected m/z would be approximately 186.15.

-

| Parameter | Description | Expected Result |

| Appearance | Visual inspection of the final product. | White to off-white crystalline solid.[6] |

| Molecular Formula | Chemical formula of the hydrochloride salt. | C₁₀H₂₀ClNO₂ |

| Molecular Weight | Calculated molecular weight of the salt. | 221.72 g/mol .[4] |

| ¹H NMR | Chemical shifts (δ) in ppm. | Singlet at ~1.4 ppm (9H, -C(CH₃)₃); Multiplets at ~1.6-2.0 ppm and ~2.8-3.2 ppm (9H, piperidine ring protons). |

| IR Spectroscopy | Key absorption frequencies (cm⁻¹). | ~1730 (C=O stretch); ~2700 (broad, N-H⁺ stretch). |

| Mass Spec (ESI-MS) | m/z of the protonated free base [M+H]⁺. | 186.15 |

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety Precautions: Tert-butyl piperidine-4-carboxylate hydrochloride is classified as an irritant.[3][4]

-

Storage Conditions:

Conclusion

Tert-butyl piperidine-4-carboxylate hydrochloride is a cornerstone intermediate for pharmaceutical research and development. The synthetic route via catalytic hydrogenation of the corresponding pyridine derivative offers a reliable, scalable, and high-yielding process suitable for both academic and industrial settings. Adherence to the detailed characterization protocols outlined in this guide, including NMR, IR, and MS analyses, ensures the procurement of a high-purity, structurally-verified compound. This rigorous approach to synthesis and quality control is fundamental to achieving reproducible results in the complex, multi-step synthetic campaigns characteristic of modern drug discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuiXFEIG16vJkm_3j4RcRGtilGkTMdETO6-cEF_cER4Dk5CIXw__jNV5s3V7VhkHnmXnqw1qw4JlDLF8vkuGMpym66tsD3PtUlQ82v-vBMbZyxqWs6vy7mC6rNQUHRaezN5MHFchItAsfruDS07CbDYvw6uq_85W14Gj-ZeGvGjS4owyB5EeXVuR4N-rQODSqdVNWpTuCWOQH0fkXnfokJqpjwBNJ-FvDlYQJaJfuqZjVn2YrenpKPVGD0eqDSO9BG3P_8kwbyPuy-1g==]

- ChemBK. tert-Butyl piperidine-4-carboxylate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmvfxQKJm1YlybgsV_NC92-3VyA1ZEtpPoX4IBXO5b5HjECNWGQHqME6D-oxKjE0k5f6lOlp1p63RqLSqsuHts1GDujxz44HPRzVOhToyMADPbfc7d0Djmt5-ac3aUqi1mODBJYy2a2vugJ_oRlEXPLt_McU1VTzMZCxU-PkY4vU12qDYwNfYgYkAro2yw2A==]

- Sigma-Aldrich. tert-Butyl piperidine-4-carboxylate hydrochloride | 892493-65-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwqk_SIMW_4QHlm3E-mNWBV8Xzs2sue9NxYJHw6DXmrP6SzSU2P_WQlq2QAtstadMLUa7EuWYbH_PAfJxf5D3pFgO_6-7Ab07gdSIx9TOn3ix4-rF4hHidZHzR2fZcxpKlYvgzrlu6jsAbpGKQFSWp_jRuqMwqnF4jENvPHJSmL3J-HvNOcEEkyY5Aul5kVcv5UpU=]

- Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkLcfd2VLlMe79O15KpdzhwNTCg0irDh1bw_0XmY3jLKuXzu-g-V1gM4WynkaEftye_k3dT8Pg7qCV7KqQQflBpO5M5PIIM0OlR6pQfVlCY-A8a3cznABmq3d27oak3pYjovE=]

- PubChem - NIH. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1512676]

- ChemicalBook. tert-Butyl piperidine-4-carboxylate | 138007-24-6. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0786968_EN.htm]

- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273210/]

- PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/392871]

- Apollo Scientific. 84358-13-4 Cas No. | Piperidine-4-carboxylic acid, N-BOC protected. [URL: https://www.apolloscientific.co.uk/cas/84358-13-4]

- MedChemExpress. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate-SDS. [URL: https://www.medchemexpress.com/sds/hy-w045082.html]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_138007-24-6.htm]

- ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/193927-66-1.html]

- BLD Pharm. 892493-65-1|tert-Butyl piperidine-4-carboxylate hydrochloride. [URL: https://www.bldpharm.com/products/892493-65-1.html]

- Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. [URL: https://www.aapptec.com/1-boc-4-n-boc-amino-piperidine-4-carboxylic-acid-189321-65-1-st2058]

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of tert-Butyl Piperidine-4-carboxylate Hydrochloride in Custom Chemical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-significance-of-tert-butyl-piperidine-4-carboxylate-hydrochloride-in-custom-chemical-synthesis-64353389.html]

- Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0212]

- PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | C10H20ClNO2 | CID 42614227. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42614227]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=H34090&productDescription=TERT-BUTYL+4-IODOPIPERIDINE-1-CARBOXYLATE+9&vendorId=VN00033333&countryCode=US&language=en]

- ChemicalBook. tert-Butyl piperidine-4-carboxylate(138007-24-6) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_138007-24-6_1HNMR.htm]

- PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643502]

- ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates | Request PDF. [URL: https://www.researchgate.

- Supporting Information. [URL: https://www.iiserb.ac.

- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [URL: https://chemistry.princeton.

- TCI (Shanghai) Development Co., Ltd. tert-Butyl Piperidine-4-carboxylate 138007-24-6. [URL: https://www.tcishanghai.com.cn/JP/ja/p/T3032]

- Sigma-Aldrich. tert-Butyl piperidine-4-carboxylate | 138007-24-6. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098679]

- ResearchGate. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [URL: https://www.researchgate.

- Wikipedia. 1-Boc-4-AP. [URL: https://en.wikipedia.org/wiki/1-Boc-4-AP]

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [URL: https://www.researchgate.

- TCI Chemicals. Hydrogenation Catalysts. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0249_E.pdf]

- AMI Scientific. Tert-Butyl Piperidine-4-Carboxylate TCI Analytical reagent. [URL: https://www.amiscientific.

- Google Patents. US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring. [URL: https://patents.google.

- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. [URL: https://www.researchgate.net/figure/Esterification-of-Various-Carboxylic-Acids-with-tert-Butyl-Alcohol-in-the-Presence-of_tbl2_241893549]

- Google Patents. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids. [URL: https://patents.google.

- ResearchGate. tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [URL: https://www.researchgate.net/publication/381273766_tert-Butyl_as_a_Functional_Group_Non-Directed_Catalytic_Hydroxylation_of_Sterically_Congested_Primary_C-H_Bonds]

- Wiley Online Library. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C H Bonds. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202402858]

- ChemicalBook. 4-PIPERIDINECARBOXYLIC ACID T-BUTYL ESTER HCL | 892493-65-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1127197.htm]

- ResearchGate. (Semi)Hydrogenation of Enoates and Alkynes Effected by a Versatile, Particulate Copper Catalyst. [URL: https://www.researchgate.

- Biosynth. Nitroblue tetrazolium chloride. [URL: https://www.biosynth.com/p/EN13587/nitroblue-tetrazolium-chloride]ynth.com/p/EN13587/nitroblue-tetrazolium-chloride]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | C10H20ClNO2 | CID 42614227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [chemicalbook.com]

- 6. 4-PIPERIDINECARBOXYLIC ACID T-BUTYL ESTER HCL | 892493-65-1 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Nitroblue tetrazolium chloride | Biosynth [biosynth.com]

The Silent Scaffold: A Technical Guide to the Biological Significance of Tert-butyl Piperidine-4-carboxylate Hydrochloride in Drug Discovery

Abstract

Tert-butyl piperidine-4-carboxylate hydrochloride is a foundational building block in modern medicinal chemistry. While not possessing a direct biological mechanism of action itself, its rigid piperidine core and versatile chemical handles have enabled the synthesis of a diverse array of potent and selective therapeutic agents. This in-depth technical guide explores the profound impact of this scaffold on drug discovery by dissecting the mechanisms of action of key derivatives. We will delve into the structure-activity relationships and biological targets of compounds synthesized from this crucial intermediate, including T-type calcium channel blockers, calpain inhibitors, and dopamine reuptake inhibitors. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the inherent properties of the tert-butyl piperidine-4-carboxylate scaffold are leveraged to achieve specific pharmacological outcomes.

Introduction: The Unseen Influence of a Core Moiety

In the landscape of drug discovery, the final, biologically active molecule often takes center stage. However, the journey to that molecule is paved with critical intermediates, the unsung heroes that provide the structural framework for therapeutic innovation. Tert-butyl piperidine-4-carboxylate hydrochloride is one such pivotal entity. Its piperidine ring, a common motif in many natural alkaloids and synthetic drugs, offers a three-dimensional structure that can be strategically decorated to interact with specific biological targets. The tert-butyl ester and the hydrochloride salt provide stability and facilitate synthetic manipulations, making it an ideal starting point for the construction of complex molecular architectures.

This guide will illuminate the "mechanism of action" of tert-butyl piperidine-4-carboxylate hydrochloride not through its own biological activity, but through the lens of the powerful therapeutic agents it helps create. We will explore how modifications to this core scaffold dictate the resulting compound's interaction with distinct biological systems, leading to a range of pharmacological effects.

The Piperidine Scaffold in Biologically Active Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined spatial orientation for optimal target engagement. The tert-butyl piperidine-4-carboxylate hydrochloride provides a versatile platform for accessing a wide range of piperidine-based therapeutics.

Synthesis of a Key Intermediate: Vandetanib

A prime example of the utility of piperidine derivatives is in the synthesis of the anticancer drug Vandetanib, a tyrosine kinase inhibitor. A key intermediate in its synthesis is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[1][2][3] This intermediate is synthesized from piperidin-4-ylmethanol through a three-step process involving acylation, sulfonation, and substitution.[1][2] The piperidine moiety in Vandetanib is crucial for its overall conformation and interaction with the kinase domain.

Mechanism of Action of Key Derivatives

The true biological significance of tert-butyl piperidine-4-carboxylate hydrochloride is revealed through the diverse mechanisms of action of its derivatives. By strategically modifying the core scaffold, medicinal chemists can target a variety of proteins and pathways implicated in disease.

T-Type Calcium Channel Blockers

Mechanism of Action: T-type calcium channels are low-voltage-activated channels that play a role in neuronal excitability and pacemaker activity.[4][5] Derivatives of tert-butyl piperidine-4-carboxylate have been developed as potent T-type calcium channel blockers. These compounds physically obstruct the channel pore, preventing the influx of calcium ions into the cell. This reduction in calcium influx can dampen neuronal hyperexcitability, making these compounds promising candidates for the treatment of epilepsy and neuropathic pain.

Signaling Pathway of T-Type Calcium Channel Blockade

Caption: Blockade of T-type calcium channels by piperidine derivatives.

Experimental Protocol: Fluorescence-Based Assay for T-Type Calcium Channel Blockers

This protocol outlines a common method for screening and characterizing T-type calcium channel inhibitors using a fluorescence-based assay.[6][7]

Objective: To measure the inhibition of T-type calcium channel activity by test compounds.

Materials:

-

HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., CaV3.2).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Black-walled, clear-bottom 96-well microplates.

-

Fluo-4 AM (calcium-sensitive fluorescent dye).

-

Gramicidin (pore-forming peptide).

-

Depolarizing solution (high KCl concentration).

-

Test compounds (piperidine derivatives).

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the HEK293 cells into the 96-well microplates and culture until they form a confluent monolayer.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with Fluo-4 AM to load the calcium indicator into the cells.

-

Membrane Potential Clamping: Treat the cells with gramicidin to clamp the membrane potential at a negative value, which ensures that the T-type calcium channels are in a resting, activatable state.

-

Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate to allow for binding to the channels.

-

Assay Execution: Use the FLIPR to record baseline fluorescence. Then, add the depolarizing solution to all wells to activate the T-type calcium channels.

-

Data Acquisition: Record the change in fluorescence over time. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of calcium influx.

-

Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

| Compound Class | Representative IC50 Values | Reference |

| Piperazinylalkylisoxazole derivatives | 1.02 µM | [4] |

| 3,4-Dihydroquinazoline analogues | 0.26 µM | [5] |

Calpain Inhibitors

Mechanism of Action: Calpains are a family of calcium-dependent cysteine proteases.[8] Overactivation of calpains is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury, where they contribute to cellular damage by cleaving a wide range of substrates. Piperidine carboxamide derivatives have been developed as potent and selective calpain inhibitors.[9] These compounds typically feature a "warhead" that covalently or non-covalently interacts with the active site cysteine residue of calpain, thereby blocking its proteolytic activity.

Workflow for Screening Calpain Inhibitors

Caption: A typical workflow for identifying calpain inhibitors.

Experimental Protocol: Fluorogenic Calpain Activity Assay

This protocol describes a common in vitro assay to determine the inhibitory potency of compounds against calpain.[10]

Objective: To measure the IC50 values of piperidine derivatives as calpain inhibitors.

Materials:

-

Purified calpain enzyme (e.g., µ-calpain or m-calpain).

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

-

Assay buffer (containing calcium).

-

Test compounds (piperidine derivatives).

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Enzyme and Compound Incubation: Add the purified calpain enzyme to the wells of the microplate, followed by the addition of the test compounds. Incubate for a defined period to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by calpain releases a fluorescent molecule.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percent inhibition of calpain activity against the compound concentration.

| Compound Class | Representative Ki Values | Selectivity over Cathepsin B | Reference |

| Piperidine carboxamides | 9 nM and 30 nM | >100-fold | [9] |

| Chromone carboxamides | 0.24 µM (IC50) | High | [8] |

| 4-Quinolinone 2-carboxamides | 0.71 µM (IC50) | Not specified | [11] |

Dopamine Reuptake Inhibitors and D4 Receptor Antagonists

Mechanism of Action: The piperidine scaffold is a key feature in many compounds that target the dopaminergic system. Dopamine reuptake inhibitors (DRIs) block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine. This mechanism is relevant for the treatment of conditions like ADHD and depression.[12] 4-Benzylpiperidine carboxamides, which can be synthesized from tert-butyl piperidine-4-carboxylate, have been identified as potent DRIs.[13]

Furthermore, derivatives of the piperidine scaffold have been developed as selective antagonists for the dopamine D4 receptor.[14][15] D4 receptor antagonists are being investigated for their potential in treating psychosis and other neurological disorders. The piperidine ring in these molecules correctly orients the necessary pharmacophoric elements to achieve high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.

Logical Relationship of Dopaminergic Modulation

Caption: The piperidine scaffold gives rise to distinct dopaminergic modulators.

Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay

This protocol describes a common cell-based assay to measure the potency of compounds in inhibiting dopamine reuptake.[16][17][18][19]

Objective: To determine the IC50 values of piperidine derivatives as dopamine reuptake inhibitors.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Culture medium.

-

96-well microplates.

-

Radiolabeled dopamine (e.g., [3H]dopamine) or a fluorescent dopamine analog.

-

Test compounds (piperidine derivatives).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the hDAT-expressing HEK293 cells into 96-well plates.

-

Compound Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compounds.

-

Uptake Initiation: Add the radiolabeled or fluorescent dopamine to initiate uptake into the cells.

-

Uptake Termination: After a specific incubation time, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of accumulated dopamine using a scintillation counter (for radiolabeled dopamine) or a fluorescence plate reader (for fluorescent analogs).

-

Data Analysis: Calculate the percent inhibition of dopamine uptake for each compound concentration and determine the IC50 value.

| Compound Series | Target | Representative Ki or IC50 Values | Reference |

| 4-Benzylpiperidine carboxamides | DAT | Varies with substitutions | [13] |

| 4,4-Difluoropiperidine ethers | D4 Receptor | 0.3 nM (Ki) | [14] |

Conclusion: The Power of a Privileged Scaffold

Tert-butyl piperidine-4-carboxylate hydrochloride, while unassuming on its own, is a testament to the power of a well-designed chemical scaffold in drug discovery. Its inherent structural features and synthetic accessibility have made it an invaluable tool for medicinal chemists. The diverse mechanisms of action of its derivatives, from ion channel modulation to enzyme inhibition and receptor antagonism, highlight the remarkable versatility of the piperidine core. As drug discovery continues to evolve, the strategic use of such privileged scaffolds will remain a cornerstone of developing novel and effective therapies for a wide range of human diseases. This guide has demonstrated that the true "mechanism of action" of tert-butyl piperidine-4-carboxylate hydrochloride lies in its ability to unlock a multitude of therapeutic possibilities.

References

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Jung, H. K., Doddareddy, M. R., Cha, J. H., Rhim, H., Cho, Y. S., Koh, H. Y., Jung, B. Y., & Pae, A. N. (2004). Synthesis and biological evaluation of novel T-type Ca2+ channel blockers. Bioorganic & medicinal chemistry, 12(15), 3965–3970. [Link]

-

Saha, K., Sambo, F., Burnside, C., Hsieh, C. H., Gnegy, M. E., & Le, A. N. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 649. [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Belardetti, F., Tringham, E., Snutch, T., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar. [Link]

-

Kim, K. M., Lee, Y. S., & Kim, Y. (2018). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

-

Donkor, I. O. (2011). Potential Use of Calpain Inhibitors as Brain Injury Therapy. NCBI. [Link]

-

Lubisch, W., Hofmann, H. P., Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & medicinal chemistry letters, 10(19), 2187–2191. [Link]

- Unkeless, J. C. (2021). Compositions and methods for measuring and inhibiting calpain-5 activity.

-

He, J., Neamati, N., Nicklaus, M. C., & Orr, A. (2017). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. NIH. [Link]

-

Lee, Y. S., Park, Y. S., Kim, S. H., Nam, D. H., Lee, J. Y., & Chung, S. H. (2005). Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 15(11), 2857–2860. [Link]

-

Moody, C. J., & Rivas, F. M. (2013). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PMC. [Link]

-

Perez-Reyes, E., Van Deusen, A. L., & Vitko, I. (2009). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. NIH. [Link]

-

Saha, K., Sambo, F., Burnside, C., Hsieh, C. H., Gnegy, M. E., & Le, A. N. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Saha, K., Sambo, F., Burnside, C., Hsieh, C. H., Gnegy, M. E., & Le, A. N. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

-

Jung, H. K., Doddareddy, M. R., Cha, J. H., Rhim, H., Cho, Y. S., Koh, H. Y., Jung, B. Y., & Pae, A. N. (2004). Synthesis and biological evaluation of novel T-type Ca2+ channel blockers. PubMed. [Link]

-

Kim, M. S., Chung, Y. M., Kim, Y. S., Lee, J. P., & Kim, D. J. (2007). Synthesis and biological evaluation of novel T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 17(2), 471–475. [Link]

-

Nam, D. H., Lee, K. S., Kim, S. H., Kim, S. M., Jung, S. Y., Chung, S. H., Kim, H. J., Kim, N. D., Jin, C., & Lee, Y. S. (2008). Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 205–209. [Link]

-

Tsujinaka, T., Kajiwara, Y., Kambayashi, J., Sakon, M., Higuchi, N., Tanaka, T., & Mori, T. (1988). Synthesis of a new cell penetrating calpain inhibitor (calpeptin). Biochemical and biophysical research communications, 153(3), 1201–1208. [Link]

-

Lee, Y. S., et al. (2005). Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors. ResearchGate. [Link]

-

Ho, D. M., Salafia, M. A., St. Germain, C., & Zhang, Y. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Bream, R. N., et al. (2010). T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. PubMed. [Link]

-

Ho, D. M., Salafia, M. A., St. Germain, C., Zhang, Y., & Zhang, Y. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Schweri, M. M., Deutsch, H. M., & Abraham, P. (2000). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. PubMed. [Link]

-

He, H., et al. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site. ACS Pharmacology & Translational Science. [Link]

-

Ho, D. M., Salafia, M. A., St. Germain, C., Zhang, Y., & Zhang, Y. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Paudel, K. R., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of a New Class of Nifedipine Analogs with T-Type Calcium Channel Blocking Activity. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2011). 022405Orig1s000. accessdata.fda.gov. [Link]

Sources

- 1. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Synthesis and biological evaluation of novel T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calpain Activity Assay Kit, Fluorogenic | Sigma-Aldrich [sigmaaldrich.com]

- 11. Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Tert-butyl Piperidine-4-carboxylate Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility in various organic solvents, offers a predictive framework for solubility behavior, and provides a detailed, robust experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this critical compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

Tert-butyl piperidine-4-carboxylate hydrochloride is a heterocyclic compound widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a polar piperidine ring, a hydrochloride salt, and a non-polar tert-butyl ester group, imparts a unique solubility profile that is critical to its application. Understanding and controlling the solubility of this intermediate is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and maximizing product yield.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents, based on differential solubility, is fundamental to the purification of the compound to the high standards required for pharmaceutical use.

-

Formulation and Bioavailability: For APIs derived from this intermediate, their ultimate solubility in physiological media, which can be modeled and predicted from their behavior in organic solvents, directly impacts their bioavailability.

This guide will provide the foundational knowledge and practical tools necessary to navigate the complexities of working with tert-butyl piperidine-4-carboxylate hydrochloride in a laboratory and process development setting.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] Tert-butyl piperidine-4-carboxylate hydrochloride is a salt, appearing as a white to off-white or slightly yellow solid.[3][4] Its structure dictates its solubility behavior:

-

Ionic Character: As a hydrochloride salt, the molecule exists in an ionized form, with a positively charged piperidinium ion and a chloride anion. This ionic nature strongly favors interactions with polar solvents capable of solvating these ions.

-

Hydrogen Bonding: The secondary amine within the piperidine ring is protonated, creating a strong hydrogen bond donor (N-H+). This feature allows for significant interaction with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Polarity: The presence of the ester carbonyl group (C=O) further contributes to the overall polarity of the molecule.

-

Non-Polar Character: The tert-butyl group is a bulky, non-polar moiety that will have favorable interactions with non-polar solvents.

The interplay of these features results in a nuanced solubility profile, where the compound is not strictly soluble in only highly polar or non-polar solvents.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for tert-butyl piperidine-4-carboxylate hydrochloride is not extensively published, a qualitative and semi-quantitative prediction can be made based on its chemical structure and the properties of analogous compounds like piperidine and other amine hydrochlorides.[5][6] The following table summarizes the expected solubility in a range of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 5.1 | High | The hydroxyl group can engage in hydrogen bonding with the N-H+ group and solvate the chloride ion. The small alkyl chain has minimal non-polar character. |

| Ethanol | 4.3 | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol. | |

| Isopropanol | 3.9 | Moderate | The bulkier alkyl group compared to ethanol will further decrease solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar solvent with a strong hydrogen bond acceptor (sulfoxide group) that can effectively solvate the cation. |

| Acetonitrile | 5.8 | Low to Moderate | A polar solvent, but a weaker hydrogen bond acceptor than DMSO. | |

| Acetone | 5.1 | Low to Moderate | The carbonyl group is a hydrogen bond acceptor, but the overall polarity is less than DMSO. | |

| Dichloromethane (DCM) | 3.1 | Low | Moderately polar, but lacks strong hydrogen bonding capabilities. May show some solubility due to dipole-dipole interactions. | |

| Ethyl Acetate | 4.4 | Low | The ester group offers some polarity and hydrogen bond accepting capability, but the overall non-polar character is significant. | |

| Non-Polar | Toluene | 2.4 | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the ionic compound. |

| Hexane | 0.1 | Very Low / Insoluble | A non-polar alkane that cannot overcome the lattice energy of the salt. |

Causality Behind Predictions: The high lattice energy of the crystalline salt must be overcome by strong solute-solvent interactions for dissolution to occur. Polar protic solvents are predicted to be most effective due to their ability to form strong hydrogen bonds and solvate the individual ions. Highly polar aprotic solvents like DMSO are also effective due to their strong dipole moments and ability to act as hydrogen bond acceptors. Non-polar solvents lack these capabilities and are therefore poor solvents for this salt.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental determination is essential. The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[4][7][8][9]

Principle of the Shake-Flask Method

The principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

Tert-butyl piperidine-4-carboxylate hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of tert-butyl piperidine-4-carboxylate hydrochloride to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A pre-established calibration curve is required for this step.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Self-Validating System and Best Practices

To ensure the trustworthiness of the results, the following should be considered:

-

Equilibrium Time: Perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

-

Purity of Materials: Use high-purity compound and analytical grade solvents to avoid erroneous results.

-

Replicates: Perform each solubility determination in triplicate to assess the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

-

ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Factors Affecting Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Solubility of Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

A Deep Dive into the Spectroscopic Signature of Tert-Butyl Piperidine-4-Carboxylate Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key building block in the synthesis of a multitude of pharmaceutical compounds, a thorough understanding of the structural and analytical characteristics of tert-butyl piperidine-4-carboxylate hydrochloride is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the spectroscopic data integral to the identification, purity assessment, and quality control of this crucial intermediate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the expertise to confidently interpret and leverage this information in their drug discovery and development endeavors.

The Structural Landscape: Unveiling the Molecule

Tert-butyl piperidine-4-carboxylate hydrochloride (C₁₀H₂₀ClNO₂) is the hydrochloride salt of the tert-butyl ester of piperidine-4-carboxylic acid. The presence of the bulky tert-butyl protecting group on the carboxylic acid and the protonated piperidine nitrogen dictates its chemical reactivity and solubility, making it a versatile synthon in medicinal chemistry.

Figure 1: Chemical structure of tert-butyl piperidine-4-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tert-butyl piperidine-4-carboxylate hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of tert-butyl piperidine-4-carboxylate hydrochloride, typically recorded in a solvent like DMSO-d₆, reveals the distinct proton environments within the molecule. The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons and the appearance of a broad signal for the N-H protons.

Table 1: ¹H NMR Spectroscopic Data of Tert-Butyl Piperidine-4-Carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 (broad) | s | 2H | N⁺H₂ |

| ~3.2 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~2.8 | m | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~2.5 | m | 1H | Piperidine H₄ |

| ~1.9 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.7 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| 1.41 | s | 9H | -C(CH₃)₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The free base, tert-butyl piperidine-4-carboxylate, shows characteristic shifts in DMSO-d6 at δ 2.88 (dt, 2H), 2.44 (td, 2H), 2.23 (tt, 1H), 1.69-1.64 (m, 2H), and 1.41-1.33 (m, 11H, which includes the tert-butyl protons)[1]. The hydrochloride salt will exhibit downfield shifts for the piperidine protons due to the electron-withdrawing effect of the protonated nitrogen.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl piperidine-4-carboxylate hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data of Tert-Butyl Piperidine-4-Carboxylate Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~80 | -C (CH₃)₃ |

| ~43 | Piperidine C₂, C₆ |

| ~40 | Piperidine C₄ |

| ~28 | -C(C H₃)₃ |

| ~27 | Piperidine C₃, C₅ |

Note: These are predicted chemical shifts. Actual values can vary based on experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of a deuterated solvent.

-

Instrument Setup: Use a spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, process the data and reference it to the solvent signal.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of tert-butyl piperidine-4-carboxylate hydrochloride will exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Table 3: Key IR Absorption Bands for Tert-Butyl Piperidine-4-Carboxylate Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-2500 (broad) | Strong | N⁺-H stretching of the ammonium salt |

| ~2950 | Medium-Strong | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching of the ester |

| ~1250, ~1150 | Strong | C-O stretching of the ester |

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For tert-butyl piperidine-4-carboxylate hydrochloride, electrospray ionization (ESI) is a suitable technique.

The expected molecular ion for the free base (C₁₀H₁₉NO₂) is at m/z 185.14. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 186.15.

Key Fragmentation Pathways:

A prominent fragmentation pathway involves the loss of the tert-butyl group (57 Da) from the molecular ion, leading to a significant peak at m/z 129.10. Another common fragmentation is the loss of the entire tert-butoxycarbonyl group.

Figure 3: Proposed mass spectrometry fragmentation of the parent molecule.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values to confirm the structure.

Conclusion: A Foundation of Quality

The spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for tert-butyl piperidine-4-carboxylate hydrochloride. A thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of this vital pharmaceutical intermediate. By integrating these analytical methodologies into their workflows, researchers and drug development professionals can build a solid foundation for the successful advancement of their scientific endeavors.

References

-

PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. [Link]

Sources

discovery and history of Tert-butyl piperidine-4-carboxylate hydrochloride

An In-Depth Technical Guide to Tert-butyl piperidine-4-carboxylate hydrochloride: Its Genesis, Synthesis, and Application

Introduction: A Cornerstone Building Block in Modern Drug Discovery

Tert-butyl piperidine-4-carboxylate hydrochloride is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical synthesis industries. At its core, it is a derivative of piperidine-4-carboxylic acid (isonipecotic acid) where the carboxylic acid is protected as a tert-butyl ester and the piperidine nitrogen is protonated as a hydrochloride salt. This specific combination of features makes it an exceptionally valuable and versatile building block in the synthesis of complex molecular architectures.[1][2]

The molecule's utility stems from three key structural attributes:

-

The Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.

-

The Tert-butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions, yet can be selectively removed under acidic conditions, allowing chemists to perform modifications on the piperidine nitrogen without interference.[2][3]

-

The Hydrochloride Salt: The formation of a hydrochloride salt enhances the compound's stability, crystallinity, and handling characteristics. It is typically a colorless or slightly yellow solid with improved solubility in water and some organic solvents compared to its free-base form.[4]

This guide provides a comprehensive overview of the history, synthesis, properties, and applications of this pivotal chemical intermediate for professionals in research and drug development.

Historical Context and the Evolution of a Synthetic Staple

The "discovery" of Tert-butyl piperidine-4-carboxylate hydrochloride is not attributable to a single breakthrough moment but rather represents a logical step in the evolution of modern synthetic chemistry, particularly in the domain of peptide and heterocyclic synthesis. Its history is intertwined with the development of protecting group strategies.

In the mid-20th century, as chemists began to synthesize increasingly complex molecules, the need for "orthogonal" protecting groups became paramount. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a crucial requirement for multi-step syntheses. The tert-butoxycarbonyl (Boc) group, introduced for amine protection, and the corresponding tert-butyl ester for carboxylic acids, became cornerstones of this strategy due to their unique acid lability.

The application of this strategy to piperidine-4-carboxylic acid was a natural progression. Researchers required a piperidine scaffold where the nitrogen and the carboxylic acid could be functionalized independently. By protecting the carboxylic acid as a tert-butyl ester, the piperidine nitrogen could be subjected to various reactions (e.g., alkylation, acylation) before the final, acid-mediated deprotection of the ester to reveal the carboxylic acid for subsequent amide bond formation or other transformations.[3] This approach provided a reliable and high-yield pathway to complex 4-substituted piperidines, which were previously difficult to access.

Synthetic Methodologies: Pathways to a Key Intermediate

Several synthetic routes have been developed to produce Tert-butyl piperidine-4-carboxylate hydrochloride. The choice of route often depends on the starting materials, scale, and desired purity.

Route 1: N-Protection Followed by Esterification

This common and logical pathway involves first protecting the piperidine nitrogen, typically with a Boc group, to prevent side reactions during the esterification step.

Diagram: N-Protection and Esterification Pathway.

Causality: This route is favored for its clean reactions and well-defined intermediates. Protecting the nitrogen with a Boc group (which is later removed) ensures that the subsequent esterification of the carboxylic acid proceeds without the amine competing as a nucleophile.[5] The final step involves selective deprotection of the nitrogen, which is readily achieved without cleaving the more robust tert-butyl ester, followed by salt formation.

Route 2: Direct Esterification and Salt Formation